molecular formula C11H16FNO B12981504 (S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol

(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol

Cat. No.: B12981504
M. Wt: 197.25 g/mol
InChI Key: AOUBWNDDTPDPGC-NSHDSACASA-N
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Description

(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a fluorine atom on the phenyl ring and an aminobutyl group attached to the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, influencing their activity and function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.

    (S)-(4-(1-Aminobutyl)-2-fluorophenyl)methanol: A similar compound with the fluorine atom in a different position on the phenyl ring.

    (S)-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: A compound with a chlorine atom instead of fluorine.

Uniqueness

(S)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

[4-[(1S)-1-aminobutyl]-3-fluorophenyl]methanol

InChI

InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m0/s1

InChI Key

AOUBWNDDTPDPGC-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=C(C=C1)CO)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)CO)F)N

Origin of Product

United States

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